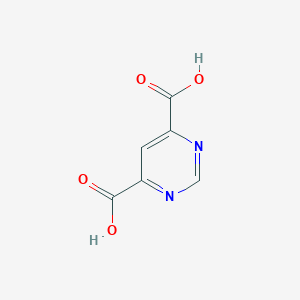

Pyrimidine-4,6-dicarboxylic acid

Descripción general

Descripción

Pyrimidine-4,6-dicarboxylic acid (CAS 16490-02-1) is a heterocyclic dicarboxylic acid with the molecular formula C₆H₄N₂O₄. It is characterized by two carboxylic acid groups at positions 4 and 6 of a pyrimidine ring. Key physicochemical properties include a melting point of 238–240°C, predicted boiling point of 497.4±30.0°C, and a pKa of 2.14 . It is widely used in coordination chemistry for synthesizing metal-organic frameworks (MOFs) and as a scaffold for enzyme inhibitors, particularly targeting matrix metalloproteinases (MMPs) like MMP13 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4,6-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of anilines, aryl ketones, and dimethyl sulfoxide as a methine equivalent, promoted by potassium persulfate. Another method includes a zinc chloride-catalyzed three-component coupling reaction using functionalized enamines, triethyl orthoformate, and ammonium acetate .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as zinc chloride and ammonium iodide in three-component reactions is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Pyrimidine-4,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: Substitution reactions, especially with organometallic compounds, are common.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Organometallic reagents such as rhenium and technetium complexes

Major Products: The major products formed from these reactions include monomeric and dimeric complexes with organometallic cores, such as fac-[M(CO)3]+ (M = rhenium and technetium) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Inhibition of Collagenases

Pyrimidine-4,6-dicarboxylic acid and its derivatives, particularly the diamides, have been identified as selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in the degradation of collagen in connective tissues. This property makes PDCA derivatives potential candidates for treating degenerative joint diseases such as osteoarthritis and rheumatoid arthritis. The mechanism involves the inhibition of proline hydroxylase and lysine hydroxylase, enzymes crucial for collagen biosynthesis. By inhibiting these enzymes, PDCA leads to the formation of under-hydroxylated collagen that is less stable and more prone to degradation .

2. Immunosuppressive Properties

Research indicates that this compound diamides can act as immunosuppressants. This application is particularly relevant in the context of organ transplantation and autoimmune diseases where modulation of immune responses is necessary. The compounds influence collagen metabolism, which can be beneficial in managing fibrotic diseases .

Coordination Chemistry

1. Formation of Metal Complexes

This compound has been utilized to form various metal complexes, particularly with organometallic compounds such as rhenium and technetium. These complexes have shown potential in radiopharmaceutical applications due to their favorable properties for imaging and therapeutic purposes. For instance, studies have reported the synthesis of monomeric and dimeric complexes with these metals, demonstrating their utility in radiochemical applications .

2. Metal-Organic Frameworks (MOFs)

Recent advancements have highlighted the use of pyrimidine-4,6-dicarboxylate ligands in constructing metal-organic frameworks (MOFs). These frameworks exhibit unique luminescent properties and have potential applications in gas storage, catalysis, and drug delivery systems. The structural characteristics of these MOFs allow for extensive functionalization, enhancing their applicability in various fields .

Material Science

1. Enzyme Immobilization

The properties of this compound make it suitable for enzyme immobilization techniques. By forming stable complexes with enzymes, PDCA can enhance their stability and reusability in biocatalytic processes. This application is critical in industrial biotechnology where enzyme efficiency can significantly impact production costs .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Benefit |

|---|---|---|

| Medicinal Chemistry | Inhibition of MMP-13 | Reduces collagen degradation; potential treatment for arthritis |

| Immunosuppressant | Modulates immune response; useful in transplants | |

| Coordination Chemistry | Formation of metal complexes | Radiopharmaceutical applications; imaging and therapy |

| Construction of MOFs | Luminescent properties; gas storage and catalysis | |

| Material Science | Enzyme immobilization | Enhances stability and reusability of enzymes |

Case Studies

- Treatment of Osteoarthritis : A study investigated the efficacy of this compound diamides in reducing symptoms associated with osteoarthritis by selectively inhibiting MMP-13 activity. Results indicated a significant decrease in joint inflammation and cartilage degradation markers.

- Radiopharmaceutical Development : Research on rhenium complexes involving PDCA demonstrated enhanced imaging capabilities due to the specific binding properties of the metal-ligand combinations. These findings suggest a promising avenue for developing next-generation imaging agents.

Mecanismo De Acción

The mechanism of action of pyrimidine-4,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. It plays a role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, and tenascin . The compound also cleaves triple helical collagens, including type I, type II, and type III collagen, with the highest activity observed with soluble type II collagen .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrimidine-4,6-Dicarboxylic Acid vs. Pyridine-2,6-Dicarboxylic Acid

- Structural Differences : Pyridine-2,6-dicarboxylic acid lacks the nitrogen atom at position 3 of the pyrimidine ring, reducing its ability to form hydrogen bonds compared to pyrimidine derivatives.

- Applications : Pyridine-2,6-dicarboxylic acid is less effective in MMP13 inhibition but is used in lanthanide coordination complexes. This compound derivatives exhibit superior MMP13 selectivity (IC₅₀ = 8 nM vs. Batimastat’s 33 nM for MMP13) .

4-Nitropyridine-2,6-Dicarboxylic Acid (CAS 63897-10-9)

- Functional Groups : The nitro group enhances electron-withdrawing effects, altering reactivity compared to this compound.

- Hazards : 4-Nitropyridine-2,6-dicarboxylic acid has additional risks (e.g., H332: inhalation toxicity), whereas this compound primarily poses oral toxicity (H302) and skin/eye irritation (H315, H319) .

Phenazine-1,6-Dicarboxylic Acid

- Biological Role : Phenazine derivatives are involved in bacterial antibiotic synthesis (e.g., griseoluteic acid), unlike this compound, which is synthetic and used in medicinal chemistry .

Functional Comparison with MMP Inhibitors

Key Findings :

Actividad Biológica

Pyrimidine-4,6-dicarboxylic acid (pmdc) is a heterocyclic compound that has garnered interest in various biological applications due to its ability to interact with key enzymes and biological pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

This compound and its derivatives have been shown to selectively inhibit enzymes involved in collagen biosynthesis, particularly proline hydroxylase and lysine hydroxylase . These enzymes play critical roles in the post-translational modification of collagen, which is essential for maintaining the structural integrity of connective tissues. Inhibition of these enzymes leads to the formation of hypo-hydroxylated collagen molecules that are nonfunctional and prone to rapid degradation .

Key Biological Effects

- Collagen Biosynthesis Inhibition : By inhibiting proline and lysine hydroxylation, pmdc derivatives result in decreased extracellular collagen deposition. This mechanism has therapeutic implications for conditions characterized by excessive collagen deposition, such as fibrosis .

- Antitumor Activity : Some studies indicate that pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its chemical structure. Research has demonstrated that modifications to the pyrimidine ring and the carboxylate groups can enhance or diminish its inhibitory potency against target enzymes.

Example SAR Findings

- The introduction of specific substituents on the pyrimidine scaffold has been shown to improve binding affinity and inhibitory potency. For instance, the combination of optimal substituents resulted in a compound with an IC50 value of 72 nM against NAPE-PLD, demonstrating a tenfold increase in activity compared to earlier compounds .

- Table 1 summarizes various analogues of pmdc and their corresponding potencies:

| Compound | Structure | IC50 (nM) | Notes |

|---|---|---|---|

| Compound 1 | Structure | 72 | Most potent NAPE-PLD inhibitor |

| Compound 2 | Structure | 720 | Baseline compound |

| Compound 3 | Structure | 1500 | Less effective due to structural changes |

Case Study 1: Antifibrotic Properties

A study explored the use of this compound diamides as antifibrotic agents. These compounds were found to significantly reduce collagen deposition in animal models of fibrosis. The results indicated a potential therapeutic application for treating fibrotic diseases by targeting collagen synthesis pathways .

Case Study 2: Cancer Cell Line Studies

In vitro studies demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the potential for these compounds in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing coordination complexes using pyrimidine-4,6-dicarboxylic acid?

this compound (H₂pmdc) is commonly used in reflux and hydrothermal syntheses. For example:

- Aqueous reflux : Mixing magnesium acetate tetrahydrate and H₂pmdc dihydrate in water under reflux for 2 hours produces white precipitates, which are recrystallized from boiling water .

- Hydrothermal synthesis : Combining lead(II) nitrate with H₂pmdc, hand-grinding, and heating at 150°C for 2 days yields luminescent MOFs. This method avoids solvent contamination by decomposing nitric acid in situ .

Q. Which spectroscopic and structural techniques are critical for characterizing H₂pmdc complexes?

Key methods include:

- X-ray crystallography : Resolves coordination geometries (e.g., µ₆-pmdc bridging in Pb-MOFs) .

- FTIR and Raman spectroscopy : Identify carboxylate stretching modes (~1,650 cm⁻¹) and pyrimidine ring vibrations, validated against DFT calculations .

- Elemental analysis and thermal studies : Confirm stoichiometry (e.g., [Sc(µ-pmdc)(µ-OH)(H₂O)]·H₂O) and thermal stability .

Q. How is H₂pmdc applied in designing bifunctional electrocatalysts?

H₂pmdc acts as a bridging ligand in Co-MOF precursors. For instance:

- Stirring Co(NO₃)₂·6H₂O with H₂pmdc in DMF/H₂O (3:1 ratio) forms ultrathin Co-MOF nanosheets.

- Subsequent phosphorization converts these into CoP nanoparticles embedded in N/C matrices, enhancing hydrogen and oxygen evolution reactions (HER/OER) .

Advanced Research Questions

Q. How do synthetic conditions influence structural diversity in Sc(III)-H₂pmdc systems?

Variations in pH, temperature, and counterions lead to distinct architectures:

- Acidic conditions : Promote in situ oxalate formation, creating 2D sheets like {[Sc(µ-pmdc)(µ-ox)₀.₅(H₂O)₂]·3H₂O}ₙ .

- Basic conditions (pH ~7.5–8.0) : Hydroxide ligands replace oxalate, yielding layers like {[Sc(µ-pmdc)(µ-OH)(H₂O)]·H₂O}ₙ .

- Solvent effects : Dimethylformamide (DMF) facilitates formate incorporation in tetramethylammonium-containing frameworks .

Q. What drives magnetic transitions in H₂pmdc-based coordination polymers?

Magnetic behavior depends on metal choice and bridging motifs:

- Cobalt(II) systems : {[Co₃(hpdc)₂(H₂O)₆]·2H₂O}ₙ exhibits two-step field-induced transitions due to spin-canting and metamagnetism .

- Manganese(II) analogs : Show spin-canted antiferromagnetism without field transitions, highlighting metal-specific electronic configurations .

Q. How does H₂pmdc ligand decomposition impact scandium coordination chemistry?

H₂pmdc is sensitive to hydrolysis under acidic conditions:

- Oxalate formation : Occurs via C–N bond cleavage, integrating oxalate into Sc-pmdc frameworks (e.g., {[Sc(µ-pmdc)(µ-ox)₀.₅(H₂O)₂]·3H₂O}ₙ) .

- Mitigation strategies : Buffered basic conditions (e.g., NH₄OH) stabilize H₂pmdc and prevent decomposition .

Q. What role does H₂pmdc play in matrix metalloproteinase (MMP) inhibition?

H₂pmdc derivatives like bis-(4-fluoro-3-methylbenzylamide) act as potent MMP-13 inhibitors (IC₅₀ = 64 nM). Their dicarboxamide groups chelate catalytic Zn²⁺ ions, blocking substrate binding .

Q. Methodological Considerations

- Contradictions in ligand stability : While H₂pmdc is stable under hydrothermal conditions , its decomposition in acidic media requires pH monitoring during synthesis .

- Data gaps : Limited ecological and long-term toxicity data exist for H₂pmdc; extrapolate safety protocols from structurally similar pyridine-dicarboxylates (e.g., skin/eye protection, ventilation) .

Propiedades

IUPAC Name |

pyrimidine-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-4(6(11)12)8-2-7-3/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEOKRXVAACBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286236 | |

| Record name | pyrimidine-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16490-02-1 | |

| Record name | 16490-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrimidine-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.